molecular formula C15H21FN2O2 B5432685 ((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine

((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine

Katalognummer B5432685
Molekulargewicht: 280.34 g/mol
InChI-Schlüssel: YSQHNHQEHJTXJZ-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine, also known as FPhA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been shown to have potential as a scaffold for the development of new drugs due to its unique chemical structure. In neuroscience, this compound has been studied for its potential as a tool for studying the role of the endocannabinoid system in the brain. In drug discovery, this compound has been studied for its potential as a lead compound for the development of new drugs targeting specific receptors.

Wirkmechanismus

((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine acts as a selective antagonist of the cannabinoid receptor CB1, which is found in the brain and other tissues. By blocking the activity of CB1, this compound can modulate the activity of the endocannabinoid system, which plays a role in various physiological processes, including pain sensation, appetite regulation, and mood.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the endocannabinoid system in various ways, depending on the tissue and receptor subtype involved. In the brain, this compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine. In the liver, this compound has been shown to reduce inflammation and fibrosis in a mouse model of liver disease. In the pancreas, this compound has been shown to improve glucose tolerance and insulin sensitivity in a mouse model of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of ((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine is its selectivity for CB1, which allows researchers to study the specific effects of CB1 modulation without affecting other receptors. However, this compound has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experimental settings. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.

Zukünftige Richtungen

For ((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine research include further optimization of its synthesis method, exploration of its potential as a scaffold for the development of new drugs, and investigation of its effects on other physiological processes beyond the endocannabinoid system. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in clinical settings.

Synthesemethoden

The synthesis of ((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine involves several steps, starting with the reaction of 2-fluorophenol with 2,3-epoxypropylamine to form 2-fluorophenoxypropylamine. This compound is then reacted with 1-(tert-butoxycarbonyl)-3-methylbutylamine to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.

Eigenschaften

IUPAC Name

(2R)-2-amino-1-[3-(2-fluorophenoxy)azetidin-1-yl]-4-methylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-10(2)7-13(17)15(19)18-8-11(9-18)20-14-6-4-3-5-12(14)16/h3-6,10-11,13H,7-9,17H2,1-2H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQHNHQEHJTXJZ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CC(C1)OC2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N1CC(C1)OC2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.